molecular formula C9H9BrO2 B1444068 3-(3-Bromophenyl)oxetan-3-OL CAS No. 1379811-98-9

3-(3-Bromophenyl)oxetan-3-OL

Cat. No.: B1444068
CAS No.: 1379811-98-9
M. Wt: 229.07 g/mol
InChI Key: YPFCZNOBTKPTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)oxetan-3-OL is an organic compound with the molecular formula C9H9BrO2 It features a four-membered oxetane ring substituted with a bromophenyl group and a hydroxyl group

Mechanism of Action

Remember, when handling any chemical compound, always refer to the Material Safety Data Sheet (MSDS) and follow appropriate safety precautions. For “3-(3-Bromophenyl)oxetan-3-OL”, it’s recommended to store it in a refrigerator and handle it with care as it may cause skin and eye irritation, and may be harmful if swallowed .

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)oxetan-3-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied as a potential bioisostere of the carboxylic acid functional group, suggesting its utility in drug design . The oxetane ring in this compound can mimic the carbonyl moiety, allowing it to interact with enzymes that typically bind to carboxylic acids. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the biosynthesis of eicosanoids, which are signaling molecules that play crucial roles in inflammation and other cellular processes . By interacting with enzymes involved in eicosanoid biosynthesis, this compound can alter the levels of these signaling molecules, thereby impacting cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, emphasizing the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, the compound’s interaction with enzymes involved in eicosanoid biosynthesis can alter the production of these signaling molecules, impacting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound’s distribution can influence its activity and effectiveness in biochemical reactions. Understanding how this compound is transported and distributed is essential for optimizing its use in research and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. Studies have shown that this compound can localize to specific subcellular regions, influencing its biochemical properties and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)oxetan-3-OL typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols, where a bromophenyl group is introduced to the oxetane ring. The reaction conditions often include the use of halogenating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups, such as amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce a variety of new substituents to the bromophenyl ring .

Scientific Research Applications

3-(3-Bromophenyl)oxetan-3-OL has several applications in scientific research:

Comparison with Similar Compounds

    3-(4-Bromophenyl)oxetan-3-OL: Similar in structure but with the bromine atom at the para position.

    3-(3-Chlorophenyl)oxetan-3-OL: Similar structure with a chlorine atom instead of bromine.

    3-(3-Fluorophenyl)oxetan-3-OL: Similar structure with a fluorine atom instead of bromine.

Uniqueness: 3-(3-Bromophenyl)oxetan-3-OL is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions compared to its analogs. The presence of the bromine atom at the meta position can lead to different electronic and steric effects, making it distinct in its chemical behavior and applications .

Properties

IUPAC Name

3-(3-bromophenyl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFCZNOBTKPTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309417
Record name 3-(3-Bromophenyl)-3-oxetanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-98-9
Record name 3-(3-Bromophenyl)-3-oxetanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromophenyl)-3-oxetanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)oxetan-3-OL
Reactant of Route 2
Reactant of Route 2
3-(3-Bromophenyl)oxetan-3-OL
Reactant of Route 3
Reactant of Route 3
3-(3-Bromophenyl)oxetan-3-OL
Reactant of Route 4
3-(3-Bromophenyl)oxetan-3-OL
Reactant of Route 5
3-(3-Bromophenyl)oxetan-3-OL
Reactant of Route 6
3-(3-Bromophenyl)oxetan-3-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.